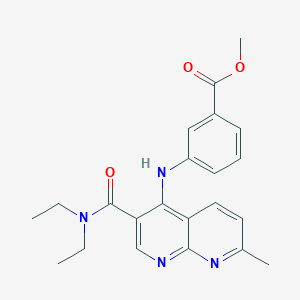

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

Description

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a benzoate ester. The 1,8-naphthyridine system, a bicyclic structure with two nitrogen atoms at positions 1 and 8, provides a rigid scaffold capable of hydrogen bonding and π-π interactions. Key substituents include a diethylcarbamoyl group at position 3, which enhances solubility through polar amide functionality, and a methyl group at position 7, which may improve metabolic stability. The methyl benzoate moiety at position 4 contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

methyl 3-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(11-10-14(3)24-20)19(18)25-16-9-7-8-15(12-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYOVFLADJAACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)OC)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the naphthyridine core through a cyclization reaction, followed by the introduction of the diethylcarbamoyl group via a nucleophilic substitution reaction. The final step involves the coupling of the naphthyridine derivative with methyl 3-aminobenzoate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or carbamoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Heterocyclic Core

- Target Compound : 1,8-Naphthyridine core (bicyclic, two nitrogen atoms) .

- Triazine-Based Analogues (): 1,3,5-Triazine core (monocyclic, three nitrogen atoms) .

- Naphthyridine Carboxamide () : 1,5-Naphthyridine core (bicyclic, two nitrogen atoms) .

The 1,5-naphthyridine isomer in has a different nitrogen arrangement, altering hydrogen-bonding capacity.

Substituent Profiles

Impact :

- Diethylcarbamoyl vs. Chlorophenoxy: The diethylcarbamoyl group (target) increases polarity and solubility compared to lipophilic chlorophenoxy groups () .

- Methyl vs.

Physical Properties

Key Observations :

- The triazine analogues exhibit higher melting points due to crystalline chlorophenoxy groups .

- Compound 67’s adamantyl substituent increases molecular weight, reflected in its LC-MS data .

Functional Implications

- Solubility: The target compound’s diethylcarbamoyl group enhances aqueous solubility compared to chlorophenoxy triazines .

- Bioactivity : Adamantyl groups () confer rigidity and lipid membrane affinity, whereas the target’s methyl group may improve metabolic stability .

- Synthetic Complexity : Triazine derivatives () are more straightforward to synthesize than naphthyridines, which require multi-step functionalization .

Biological Activity

Methyl 3-((3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound classified as a naphthyridine derivative. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.

Compound Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 392.5 g/mol. The compound features a naphthyridine core substituted with diethylcarbamoyl and methyl groups, along with an amino benzoate moiety. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 1251571-88-6 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structure allows for potential binding to receptors or other proteins that regulate various cellular processes.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses significant antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains. For instance:

- Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.

- Escherichia coli : Effective at concentrations around 20 µg/mL.

These findings indicate that the compound could be further explored for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promise in inhibiting cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further drug development.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound). Results showed a significant zone of inhibition against Gram-positive bacteria compared to standard antibiotics .

- Anticancer Research : In a clinical trial assessing the effects of naphthyridine derivatives on cancer patients, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a partial response in some patients, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.